Iron(III) oxalate hexahydrate

Overview

Description

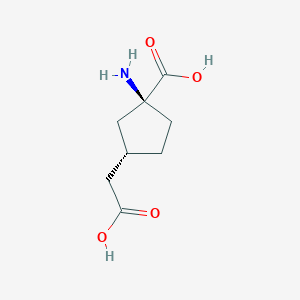

Iron(III) oxalate hexahydrate, also known as ferric oxalate hexahydrate, is a coordination compound with the formula Fe2(C2O4)3·6H2O. It is a pale yellow solid that is slightly soluble in water. This compound is known for its use in various scientific and industrial applications, particularly in the preparation of iron oxide nanoparticles and as a catalyst in chemical reactions .

Mechanism of Action

Target of Action

Iron(III) oxalate hexahydrate, also known as ferric oxalate, primarily targets the iron redox cycle and organic acids . It forms a strong complex with iron(III) to form ferrioxalate .

Mode of Action

The compound undergoes a process called photolysis , which is a chemical reaction that occurs when a chemical compound is broken down by photons . The photolysis reaction of the iron(III) oxalate ion involves intramolecular electron transfer from oxalate to iron on a sub-picosecond time scale, creating iron(II) complexed by one oxidized and two spectator oxalate ligands .

Biochemical Pathways

The photolysis reactions of this compound are important in the iron redox cycle and are major pathways for the mineralization of dissolved organic matter (DOM) in sunlit waters and atmospheric aerosol particles . These reactions can also be harnessed for organic contaminant degradation .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the photolysis reaction of this compound is the formation of iron(II) complexed by one oxidized and two spectator oxalate ligands . This reaction leads to the oxidative degradation of organic acids .

Action Environment

The action of this compound is influenced by environmental factors such as light and water. For instance, the compound is used as a catalyst for the reductive and oxidative degradation of iopamidol under UV and visible light irradiation . Additionally, its solubility in water can affect its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(III) oxalate hexahydrate can be synthesized through the reaction of iron(III) hydroxide with oxalic acid. The reaction proceeds as follows: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction involves the dissolution of iron(III) hydroxide in an aqueous solution of oxalic acid, resulting in the formation of iron(III) oxalate and water .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting iron(III) salts, such as iron(III) chloride, with oxalic acid under controlled conditions. The reaction mixture is then cooled to precipitate the this compound, which is subsequently filtered and dried .

Chemical Reactions Analysis

Types of Reactions: Iron(III) oxalate hexahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: In the presence of light, iron(III) oxalate can undergo photolysis, leading to the reduction of iron(III) to iron(II) and the formation of carbon dioxide.

Substitution Reactions: Iron(III) oxalate can react with other ligands, such as chloride ions, to form different iron(III) complexes.

Common Reagents and Conditions:

Oxidation-Reduction: Light irradiation is commonly used to induce photolysis of iron(III) oxalate.

Substitution: Reactions with chloride ions or other ligands are typically carried out in aqueous solutions.

Major Products:

Photolysis: Iron(II) oxalate and carbon dioxide.

Substitution: Various iron(III) complexes depending on the ligands used.

Scientific Research Applications

Iron(III) oxalate hexahydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Iron(III) oxalate hexahydrate can be compared with other iron oxalates and similar coordination compounds:

Iron(II) oxalate: Unlike iron(III) oxalate, iron(II) oxalate is more stable and does not undergo photolysis as readily.

Potassium ferrioxalate: This compound is a well-known photochemical reagent used to measure light flux in chemical systems.

Ammonium iron(III) oxalate: Similar to this compound, this compound is used in various analytical and industrial applications.

This compound stands out due to its unique photolytic properties and its versatility in scientific research and industrial applications.

Properties

IUPAC Name |

iron(3+);oxalate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166897-40-1 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![2-{[(Z)-5-Bromo-pyridin-2-ylimino]-methyl}-phenol](/img/new.no-structure.jpg)

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)